molecular formula C10H7FN2O2 B1394636 3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid CAS No. 1214622-53-3

3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

Cat. No. B1394636
CAS RN: 1214622-53-3
M. Wt: 206.17 g/mol
InChI Key: WHPUSKHJEBOLKR-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid” is a chemical compound with the molecular formula C10H7FN2O2 . It is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .


Synthesis Analysis

The synthesis of “3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a new series of naphthyl-substituted pyrazole-derived hydrazones . Another study reported the synthesis of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid” has been analyzed in several studies . For example, one study reported that the dihedral angle between the aromatic rings is 62.1 (1)°, and those between the pyrazole ring and the fluorobenzene and benzoic acid rings are 52.1 (1) and 53.1 (1)°, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid” have been analyzed in several studies .

Scientific Research Applications

Antimicrobial Agent Development

Pyrazole derivatives have been studied for their potential as antimicrobial agents. Research suggests that certain pyrazole compounds can be effective against a range of bacterial strains, including MRSA . While specific studies on 3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid are not detailed in the search results, its structural similarity to other pyrazoles suggests it may have similar applications.

Analytical Chemistry

The compound’s unique structure could make it useful in analytical chemistry applications, such as in chromatography and mass spectrometry for identifying and quantifying other substances .

Biopharma Production

In biopharmaceutical manufacturing, this compound could potentially be used in the synthesis of more complex molecules that are relevant to drug development and production processes .

Mechanism of Action

Target of Action

Similar compounds have been found to target bacterial cell membranes and enzymes such as Leishmania major pteridine reductase 1 (LmPTR1) .

Mode of Action

It’s suggested that similar compounds disrupt the bacterial cell membrane . This disruption can inhibit the normal function of the bacteria, leading to its death.

Result of Action

baumannii . This suggests that the compound may have antimicrobial properties.

Future Directions

The future directions for the research on “3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid” and its derivatives include further studies on their antimicrobial activities, especially against drug-resistant bacteria . There is also a need for more studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

3-fluoro-2-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-4-1-3-7(10(14)15)9(8)13-6-2-5-12-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPUSKHJEBOLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274687
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

CAS RN

1214622-53-3
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214622-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-fluoro-2-iodobenzoic acid (1.4 g, 5.26 mmol), 1H-pyrazole (0.72 g, 10.5 mmol), trans-N,N′-dimethyl-cyclohexane-1,2-diamine (0.17 mL, 1.05 mmol), CuI (50.1 mg, 0.26 mmol), dioxane (50 mL) and water (0.028 mL) was added Cs2CO3 (3.43 g, 10.5 mmol). The reaction mixture was heated to 100° C. for 1 h. The reaction mixture was cooled to ambient temperature then diluted with water. The aqueous layer was acidified to pH2 and extracted with EtOAc (30 mL) three times. The organic layers were combined, dried over Na2SO4, filtered and concentrated. Purification (FCC), (DCM to 10% MeOH/1% HOAC/DCM) afforded the title compound as a colorless oil (790 mg, 72%). 1H NMR (400 MHz, CDCl3): 7.85-7.73 (m, 1H), 7.54-7.44 (m, 1H), 7.44-7.34 (m, 1H), 6.55 (s, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
50.1 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.028 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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